The compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which has been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The specific activities depend on the functional groups attached to the ring .
The compound has been used as a reagent in the synthesis of other compounds. For example, it has been used as a catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . It has also been used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-Dioxide, a compound related to the one , has been used as a reactant for the preparation of Brinzolamide, a topical carbonic anhydrase inhibitor .
The compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which has been reported to have various biological activities, including antimicrobial and antiviral activities . The specific activities depend on the functional groups attached to the ring .
The compound has also been reported to have antihypertensive and antidiabetic activities . The main area of interest is in the search for antihypertensives .
The compound has been reported to have AMPA receptor modulating and KATP channel activating activities . These activities could be useful in the treatment of various neurological disorders .
6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, with the CAS number 160982-16-1, is a heterocyclic compound characterized by its unique thieno-thiazine structure. The molecular formula is and it has a molecular weight of approximately 239.70 g/mol . This compound features a chlorine atom at the 6-position, a hydroxy group at the 4-position, and a dioxo functional group, contributing to its biological activity and potential applications in medicinal chemistry.
Preliminary studies suggest that 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide exhibits significant biological activity. It has been noted for its potential antimicrobial properties and may also have applications in treating various diseases due to its ability to interact with biological targets. Specific mechanisms of action and detailed pharmacological profiles require further investigation.
The synthesis of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide typically involves multi-step organic reactions. Common methods include:
These methods often require careful control of reaction conditions to yield high purity products.
This compound has several potential applications:
Several compounds share structural similarities with 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide:
Compound Name | CAS Number | Similarity Score |
---|---|---|
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide | 154127-42-1 | 0.76 |
N-tert-butyl-5-bromo-2-thiophenesulfonamide | 286932-39-6 | 0.56 |
N-tert-butyl-2-thiophenesulfonamide | 100342-30-1 | 0.63 |
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine | 154127-41-0 | 0.76 |
These compounds exhibit varying degrees of biological activity and structural features that differentiate them from 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide. The unique combination of functional groups in the latter may confer distinct pharmacological properties not found in these similar compounds.